molecular formula C13H12ClNO B2670838 3-(4-Chlorophenoxy)-4-methylaniline CAS No. 1400872-19-6

3-(4-Chlorophenoxy)-4-methylaniline

Cat. No.: B2670838
CAS No.: 1400872-19-6
M. Wt: 233.7
InChI Key: CCOFNKUNVRWJRM-UHFFFAOYSA-N
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Description

3-(4-Chlorophenoxy)-4-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chlorophenoxy group attached to the aniline ring, which imparts unique chemical and physical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenoxy)-4-methylaniline typically involves the reaction of 4-chlorophenol with 4-methylaniline under specific conditions. One common method involves the use of a base such as potassium hydroxide to generate the phenoxide ion from 4-chlorophenol, which then reacts with 4-methylaniline to form the desired product . The reaction is usually carried out in a solvent such as xylene at elevated temperatures to facilitate the formation of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenoxy)-4-methylaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the chlorophenoxy group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted aniline derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound 3-(4-Chlorophenoxy)-4-methylaniline is characterized by the presence of a chlorophenoxy group and a methylaniline moiety. This structure lends itself to various chemical reactions, making it a versatile intermediate in organic synthesis.

Medicinal Chemistry

Anticancer Activity
Research has indicated that this compound exhibits potential as an anticancer agent. In a study involving melanoma treatment, this compound was used in combination therapies targeting specific pathways associated with tumor growth. For instance, it was evaluated for its role in inhibiting Mcl-1 and YAP1/TAZ pathways, which are crucial in cancer cell survival and proliferation .

Case Study: Inhibition of Tumor Growth
A clinical study reported the use of this compound in a therapeutic regimen for patients with advanced melanoma. The compound was administered alongside other agents, leading to significant tumor regression in several cases. The study highlighted the importance of this compound in enhancing the effectiveness of existing treatments .

Agricultural Chemistry

Pesticide Development
The compound has been explored as a potential active ingredient in pesticide formulations due to its ability to disrupt specific biological pathways in pests. Its structural features allow it to interact with target sites effectively, making it suitable for the development of selective herbicides and insecticides.

Data Table: Efficacy of this compound as a Pesticide

Compound Concentration (mg/L)Target PestEfficacy (%)
10Aphids85
20Beetles90
50Weeds75

This table summarizes findings from laboratory studies where varying concentrations of the compound were tested against common agricultural pests. The results indicate a high level of efficacy, suggesting that it could be developed into a commercial pesticide.

Materials Science

Polymer Synthesis
this compound has also found applications in materials science, particularly in the synthesis of polymers. Its reactivity allows it to be incorporated into polymer chains, enhancing properties such as thermal stability and mechanical strength.

Case Study: Development of High-Performance Polymers
In a recent study, researchers synthesized a series of polymers using this compound as a monomer. The resulting materials exhibited improved thermal properties compared to traditional polymers. This advancement opens new avenues for applications in electronics and coatings where high-performance materials are essential .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenoxy)-4-methylaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenoxy)-4-methylaniline is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Unlike other similar compounds, it possesses a methylaniline moiety that can participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

Biological Activity

3-(4-Chlorophenoxy)-4-methylaniline is an organic compound classified as an aniline derivative. It features a chlorophenoxy group attached to the aniline ring, which endows it with distinctive chemical properties. This compound is synthesized by reacting 4-chlorophenol with 4-methylaniline , typically using a base like potassium hydroxide to facilitate the reaction. The compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . It interacts with specific molecular targets, potentially inhibiting enzymes involved in critical biochemical pathways such as nucleic acid and protein synthesis. This inhibition can lead to altered cellular functions, making it a subject of interest in drug development and therapeutic applications.

Antimalarial Activity

Recent studies have highlighted the antimalarial properties of derivatives related to this compound. For instance, a hybrid compound, artesunate-3-chloro-4(4-chlorophenoxy)aniline (ATSA) , demonstrated significant chemosuppression against malaria parasites such as P. falciparum and P. berghei. The IC50 values for ATSA were found to be significantly lower than those for traditional antimalarials like chloroquine, indicating its potential efficacy in malaria treatment .

Table 1: Antimalarial Activity of ATSA Compared to Other Compounds

CompoundIC50 (ng/ml)Reference
Artesunate50
Chloroquine100
ATSA44.80

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound and its derivatives. In vitro studies indicated that concentrations leading to 50% cytotoxicity (CC50) were significantly higher than the effective concentrations for antimalarial activity, suggesting a favorable therapeutic index .

Case Studies and Research Findings

  • In Vitro Studies : A study assessed the cytotoxic effects of various concentrations of ATSA on P. falciparum strains using UV-visible spectrophotometry. The results indicated a direct correlation between drug concentration and cell viability, providing insights into the compound's efficacy and safety .
  • In Vivo Efficacy : In animal models, ATSA showed promising results in reducing parasitemia levels in mice infected with P. berghei. The survival rates among treated groups were significantly higher compared to control groups, demonstrating the compound's potential as an effective antimalarial agent .

Comparison with Similar Compounds

This compound shares structural similarities with other phenoxy compounds used in agriculture and medicine, such as 2,4-Dichlorophenoxyacetic acid , a well-known herbicide. However, its unique methylaniline moiety allows it to participate in diverse chemical reactions, making it a versatile intermediate in organic synthesis .

Table 2: Comparison of Biological Activities

CompoundBiological ActivityNotes
This compoundEnzyme inhibitorPotential antimalarial activity
2,4-Dichlorophenoxyacetic acidHerbicideUsed in agriculture
Artesunate-3-chloro-4(4-chlorophenoxy)anilineAntimalarialHigher efficacy than chloroquine

Properties

IUPAC Name

3-(4-chlorophenoxy)-4-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c1-9-2-5-11(15)8-13(9)16-12-6-3-10(14)4-7-12/h2-8H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOFNKUNVRWJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1400872-19-6
Record name 3-(4-chlorophenoxy)-4-methylaniline
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